Cas no 1031928-86-5 (2,2,3,3,3-Pentafluoropropyl Acetate)

2,2,3,3,3-Pentafluoropropyl Acetate 化学的及び物理的性質
名前と識別子
-
- 2,2,3,3,3-Pentafluoropropyl Acetate
- DTXSID40650447
- AKOS006237664
- 1031928-86-5
- MFCD09998079
- SCHEMBL5356743
- 2,2,3,3,3-Pentafluoropropylacetate
- VGXWWKJBLFEJLZ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C5H5F5O2/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3
- InChIKey: VGXWWKJBLFEJLZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 192.02097g/mol
- 同位素质量: 192.02097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 26.3Ų
- 分子量: 192.08g/mol
2,2,3,3,3-Pentafluoropropyl Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC2343-5g |
2,2,3,3,3-Pentafluoropropyl acetate |
1031928-86-5 | 0.96 | 5g |
£216.00 | 2025-02-21 | |
TRC | P273553-50mg |
2,2,3,3,3-Pentafluoropropyl Acetate |
1031928-86-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | P273553-100mg |
2,2,3,3,3-Pentafluoropropyl Acetate |
1031928-86-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | P273553-500mg |
2,2,3,3,3-Pentafluoropropyl Acetate |
1031928-86-5 | 500mg |
$ 95.00 | 2022-06-03 | ||
Apollo Scientific | PC2343-1g |
2,2,3,3,3-Pentafluoropropyl acetate |
1031928-86-5 | 0.96 | 1g |
£89.00 | 2025-02-21 | |
Apollo Scientific | PC2343-25g |
2,2,3,3,3-Pentafluoropropyl acetate |
1031928-86-5 | 0.96 | 25g |
£503.00 | 2025-02-21 |
2,2,3,3,3-Pentafluoropropyl Acetate 関連文献
-
Jun Pu,Chenglin Zhong,Jiahao Liu,Zhenghua Wang,Dongliang Chao Energy Environ. Sci. 2021 14 3872
2,2,3,3,3-Pentafluoropropyl Acetateに関する追加情報
Professional Introduction to 2,2,3,3,3-Pentafluoropropyl Acetate (CAS No. 1031928-86-5)
2,2,3,3,3-Pentafluoropropyl Acetate, with the CAS number 1031928-86-5, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of perfluorinated esters, which are characterized by the presence of fluorine atoms in their molecular structure. The introduction of fluorine atoms into organic molecules often leads to enhanced stability, lipophilicity, and metabolic resistance, making such compounds valuable in various applications, particularly in drug development and material science.
The molecular structure of 2,2,3,3,3-Pentafluoropropyl Acetate consists of a propyl chain where all three hydrogen atoms on the third carbon are replaced by fluorine atoms. This substitution results in a highly electronegative environment around the molecule, which influences its interactions with other substances. The acetate group attached to the propyl chain contributes to its reactivity and solubility characteristics. Such structural features make it a promising candidate for use as an intermediate in synthesizing more complex molecules.
In recent years, there has been growing interest in fluorinated compounds for their potential applications in pharmaceuticals. The fluorine atom's ability to influence electronic properties and metabolic pathways has been leveraged to develop drugs with improved pharmacokinetic profiles. For instance, fluorinated analogs of existing drugs have shown enhanced bioavailability and reduced susceptibility to degradation by metabolic enzymes. 2,2,3,3,3-Pentafluoropropyl Acetate is being explored as a building block for such fluorinated drug candidates.
One of the most compelling aspects of 2,2,3,3,3-Pentafluoropropyl Acetate is its role in the synthesis of perfluorinated polymers. These polymers are known for their exceptional chemical inertness and thermal stability, making them suitable for high-performance applications such as coatings for aerospace components and biomedical devices. The incorporation of this compound into polymer backbones can enhance material properties like hydrophobicity and low surface energy.
The pharmaceutical industry has also been investigating the use of 2,2,3,3,3-Pentafluoropropyl Acetate as a ligand in medicinal chemistry. Its ability to act as a scaffold for drug design allows chemists to create molecules with tailored interactions with biological targets. For example, studies have shown that fluorinated esters can improve the binding affinity of small molecule drugs to their receptors by modulating electronic distributions and steric hindrance.
Recent research has highlighted the potential of 2,2,3,3,3-Pentafluoropropyl Acetate in developing antiviral agents. The unique electronic properties of fluorine can disrupt viral replication mechanisms by interfering with essential enzymatic processes. Researchers are exploring its derivatives as inhibitors against various viral proteases and polymerases. Preliminary findings suggest that incorporating fluorine atoms into antiviral compounds can lead to more potent and durable therapeutic effects.
In addition to pharmaceutical applications, 2,2,3,3,3-Pentafluoropropyl Acetate is finding use in agrochemicals. Fluorinated compounds are known for their resistance to degradation by environmental factors such as UV radiation and microbial action. This property makes them ideal for formulating pesticides and herbicides that remain effective over longer periods. The use of this compound can contribute to more sustainable agricultural practices by reducing the frequency of application required.
The synthesis of 2,2,3,3,Pentafluoropropyl Acetate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the fluorination of propyl acetate followed by purification steps to remove any unreacted starting materials or byproducts. Advances in catalytic methods have made it possible to produce this compound more efficiently while minimizing environmental impact.
The handling and storage of 2,Pentafluoropropyl Acetate require adherence to standard laboratory safety protocols due to its potential reactivity under certain conditions. It should be stored in a cool、dry place away from incompatible substances such as strong oxidizers or bases. Proper ventilation and personal protective equipment (PPE) are essential when working with this compound to prevent exposure.
The future prospects for Pentafluoropropyl Acetate are promising as research continues to uncover new applications and synthetic methodologies. Its versatility makes it a valuable tool for chemists working in both academic and industrial settings. As our understanding of fluorine's role in molecular design grows,so too will the importance of compounds like this one in advancing scientific innovation.
1031928-86-5 (2,2,3,3,3-Pentafluoropropyl Acetate) Related Products
- 1206979-19-2(1-Chloro-7-(difluoromethoxy)isoquinoline)
- 31795-93-4((2S)-1-benzylpyrrolidine-2-carboxylic acid)
- 1543245-75-5(2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid)
- 1270330-49-8(3-amino-3-(2-bromopyridin-3-yl)propan-1-ol)
- 2227913-76-8(rac-(1R,2S)-2-(1H-pyrazol-4-yl)cyclopropan-1-amine)
- 1111477-17-8(Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate)
- 20030-29-9(2-Cyclohexen-1-one, 2,3,6-trimethyl-)
- 16503-46-1(2-Bromo-4-phenylbutyric Acid)
- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)
- 2679832-43-8(tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)




